molecular formula C10H7N3O4 B11619433 (5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione

(5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione

Cat. No.: B11619433
M. Wt: 233.18 g/mol
InChI Key: MSTWOYMTYLWAGQ-VMPITWQZSA-N
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Description

(5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione typically involves the condensation reaction between 4-nitrobenzaldehyde and imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The imidazolidine ring can be opened or modified through reduction reactions.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (5E)-5-(4-aminobenzylidene)imidazolidine-2,4-dione.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of imidazolidine-2,4-dione are explored for their potential use in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes or disrupt cellular processes by binding to proteins or DNA. The exact pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione
  • (5E)-5-(4-methylbenzylidene)imidazolidine-2,4-dione
  • (5E)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione

Uniqueness

(5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

(5E)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-5H,(H2,11,12,14,15)/b8-5+

InChI Key

MSTWOYMTYLWAGQ-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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